Bis(5-amidino-benzimidazolyl)methanone ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bis(5-Amidino-Benzimidazolyl)Methanone Zinc involves the preparation of benzimidazole derivatives. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at an elevated temperature
Analyse Chemischer Reaktionen
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential as an inhibitor of enzymes such as trypsin.
Industry: It is used in the development of new materials and catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of Bis(5-Amidino-Benzimidazolyl)Methanone Zinc involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of trypsin by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This interaction can lead to various biological effects, including the inhibition of protein degradation.
Vergleich Mit ähnlichen Verbindungen
Bis(5-Amidino-Benzimidazolyl)Methanone Zinc can be compared to other benzimidazole derivatives, such as:
Bis(5-Amidino-2-Benzimidazolyl)Methanone: Similar in structure but lacks the zinc component.
Bis(5-Amidino-Benzimidazolyl)Methane: Another similar compound but with different functional groups.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C17H18N8OZn |
---|---|
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
bis[6-(diaminomethyl)-1H-benzimidazol-2-yl]methanone;zinc |
InChI |
InChI=1S/C17H18N8O.Zn/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17;/h1-6,14-15H,18-21H2,(H,22,24)(H,23,25); |
InChI-Schlüssel |
FHZKMBPSNGVTQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(N)N.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.